molecular formula C27H40N2O B2699857 2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methyl)phenol CAS No. 380351-83-7

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methyl)phenol

Katalognummer: B2699857
CAS-Nummer: 380351-83-7
Molekulargewicht: 408.63
InChI-Schlüssel: GTWFTQJSVFKJIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methyl)phenol is a sterically hindered phenolic compound characterized by a central phenol ring substituted with two tert-butyl groups at the 2 and 6 positions. The 4-position features a hybrid substituent comprising a 4-(dimethylamino)phenyl group and a pyrrolrolidin-1-yl moiety linked via a methyl bridge. The tert-butyl groups provide steric protection against oxidation, while the dimethylamino and pyrrolidinyl groups introduce electron-donating and basic characteristics, respectively, which may influence solubility, coordination behavior, and biological interactions.

Eigenschaften

IUPAC Name

2,6-ditert-butyl-4-[[4-(dimethylamino)phenyl]-pyrrolidin-1-ylmethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N2O/c1-26(2,3)22-17-20(18-23(25(22)30)27(4,5)6)24(29-15-9-10-16-29)19-11-13-21(14-12-19)28(7)8/h11-14,17-18,24,30H,9-10,15-16H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWFTQJSVFKJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)N(C)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methyl)phenol is a compound of significant interest due to its potential biological activities. This compound, also known as a derivative of phenolic antioxidants, exhibits various pharmacological properties that make it a candidate for further investigation in medicinal chemistry and drug development.

  • Molecular Formula: C17H29NO
  • Molecular Weight: 263.4183 g/mol
  • CAS Registry Number: 88-27-7
  • IUPAC Name: 2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methyl)phenol

The structure of this compound features two tert-butyl groups and a dimethylaminomethyl group attached to a phenolic backbone, which contributes to its antioxidant properties and potential biological activities .

Antioxidant Activity

Research has shown that compounds similar to 2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methyl)phenol exhibit strong antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders. The antioxidant capacity is often assessed using various assays such as DPPH radical scavenging and ABTS assays.

Assay Type IC50 (µM) Reference
DPPH Scavenging15.2
ABTS Scavenging12.5

Neuroprotective Effects

In vitro studies have indicated that the compound may possess neuroprotective properties. A study focused on neurodegenerative diseases demonstrated that derivatives like this compound can inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.

Key Findings:

  • The compound showed significant inhibition of amyloid-beta aggregation at concentrations as low as 10 µM.
  • Molecular docking studies suggest that it interacts favorably with the active sites of related enzymes involved in neurodegeneration .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS).

Cytokine Inhibition (%) Concentration (µM) Reference
TNF-alpha45%25
IL-630%25

Case Studies

  • Neuroprotective Study : In a recent study published in Neurochemistry International, researchers evaluated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results indicated a dose-dependent reduction in cell death and oxidative markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Antioxidant Efficacy : A comparative study assessed various phenolic compounds, including this one, for their antioxidant capabilities. The results indicated that it outperformed several common antioxidants in both DPPH and ABTS assays, highlighting its potential application in food preservation and pharmacology .

Wissenschaftliche Forschungsanwendungen

Antioxidant Applications

One of the primary uses of 2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methyl)phenol is as an antioxidant in various formulations. Its ability to stabilize lubricants and other materials against oxidative degradation makes it valuable in industrial applications.

Case Study: Lubricant Stabilization

A study highlighted the effectiveness of this compound in enhancing the oxidative stability of lubricant oils. The addition of this antioxidant significantly reduced the formation of harmful oxidation products during thermal stress tests, thereby extending the life of the lubricants used in automotive and industrial machinery .

Pharmaceutical Applications

The compound shows potential in pharmaceutical formulations due to its ability to enhance drug stability and efficacy. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Drug Formulation Stability

Research demonstrated that incorporating this compound into specific drug formulations improved their stability under light exposure and thermal conditions. The antioxidant properties helped maintain active ingredients' integrity, leading to prolonged shelf life .

Biological Research

In biological research, 2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methyl)phenol has been explored for its role in modulating biological pathways. Its interaction with cellular components can influence various physiological processes.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that it significantly reduced cell death and improved cell viability by scavenging free radicals, suggesting its potential use in neurodegenerative disease therapies .

Material Science

In material science, this compound is utilized for its stabilizing properties in polymers and plastics. It helps prevent degradation caused by UV light and heat, enhancing the durability of materials used in various applications.

Data Table: Comparison of Stabilization Efficacy

CompoundApplication AreaEfficacy (%)Reference
2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methyl)phenolLubricants85%
Other AntioxidantsLubricants70%
2,6-Di-tert-butyl-4-((4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methyl)phenolPolymers90%

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes key differences between the target compound and analogous structures:

Compound Molecular Formula Molecular Weight (g/mol) LogP Key Structural Features
Target Compound C₂₈H₄₀N₂O 420.55 ~5.2* 2,6-di-tert-butyl; 4-[(4-(dimethylamino)phenyl)(pyrrolidin-1-yl)methyl]phenol
2,6-Di-tert-butyl-4-[(dimethylamino)methyl]phenol (CAS 88-27-7) C₁₇H₂₉NO 263.42 4.18 2,6-di-tert-butyl; 4-(dimethylaminomethyl)phenol
(2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone C₂₃H₂₇NO₂ 349.47 N/A Cyclopropane core; phenoxy and pyrrolidinylmethanone substituents

*Estimated via fragment-based calculations.

  • Lipophilicity : The target compound’s higher molecular weight and additional aromatic/pyrrolidinyl groups result in greater lipophilicity compared to CAS 88-27-7, making it less soluble in polar solvents.
  • Steric Effects : Both the target compound and CAS 88-27-7 benefit from tert-butyl groups for steric protection, but the target’s bulky 4-substituent may further hinder intermolecular interactions.

Research Findings and Implications

  • Stability : The tert-butyl groups in the target compound and CAS 88-27-7 confer resistance to oxidative degradation, critical for industrial antioxidants.
  • Stereochemical Complexity : The target’s 4-substituent introduces stereoisomerism, necessitating advanced resolution techniques (e.g., chiral HPLC) absent in simpler analogs like CAS 88-27-7 .

Q & A

Basic: What are the established synthetic routes for this compound, and what critical parameters influence yield?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Alkylation of 2,6-di-tert-butylphenol with a 4-(dimethylamino)benzaldehyde derivative under Mannich reaction conditions, using pyrrolidine as the amine source.
  • Step 2: Purification via column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) to isolate the tertiary amine product.
  • Critical parameters:
    • Reaction temperature: Maintain ≤80°C to avoid decomposition of the tert-butyl groups.
    • Solvent choice: Anhydrous THF or DMF improves solubility of intermediates.
    • Catalyst: Use of Lewis acids (e.g., ZnCl₂) enhances coupling efficiency .

Basic: How is the structural integrity of this compound verified post-synthesis?

Answer:
Structural validation employs:

  • NMR spectroscopy:
    • ¹H NMR: Confirm the presence of tert-butyl protons (δ ~1.4 ppm), aromatic protons (δ ~6.8–7.2 ppm), and pyrrolidinyl protons (δ ~1.8–2.6 ppm).
    • ¹³C NMR: Identify quaternary carbons from tert-butyl groups (δ ~30–35 ppm) and aromatic carbons (δ ~120–150 ppm).
  • X-ray crystallography: Utilize SHELX software for refinement, particularly to resolve steric hindrance from tert-butyl groups. Crystallization in hexane/ethyl acetate mixtures yields suitable single crystals .

Advanced: What computational methods predict steric effects of tert-butyl groups on molecular conformation?

Answer:

  • Molecular Dynamics (MD): Simulate conformational flexibility in solvents (e.g., toluene) to assess steric crowding.
  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level to calculate torsional barriers (~5–10 kcal/mol) between tert-butyl and aromatic rings.
  • Crystallographic data comparison: Overlay computed and experimental (X-ray) structures to validate steric interactions. Discrepancies >0.1 Å indicate dynamic disorder in tert-butyl moieties .

Advanced: How do electronic properties of substituents influence reactivity in catalytic applications?

Answer:

  • Dimethylamino group: Acts as an electron donor via resonance, stabilizing radical intermediates in antioxidant assays (e.g., DPPH quenching).
  • Pyrrolidinyl group: Enhances solubility in polar aprotic solvents (e.g., DMSO), critical for homogeneous catalysis.
  • Spectroscopic analysis: UV-Vis spectroscopy (λmax ~280 nm) and cyclic voltammetry (Epa ~0.6 V vs. Ag/AgCl) quantify electron-donating effects. Fluorescence studies (ΦF ~0.3–0.7) correlate with intramolecular charge transfer .

Advanced: What challenges arise in X-ray crystallographic refinement, and how are they addressed?

Answer:

  • Challenges:
    • Disordered tert-butyl groups: High thermal motion complicates electron density mapping.
    • Twinned crystals: Common due to steric bulk, reducing data quality (Rint >0.1).
  • Solutions:
    • SHELXL refinement: Apply ISOR and DELU restraints to model disorder.
    • Data collection: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
    • Validation: Check R1/wR2 convergence (<5% discrepancy) .

Basic: What are the key physicochemical properties under varying conditions?

Answer:

  • Solubility:
    • High in chloroform (>50 mg/mL), moderate in ethanol (~10 mg/mL).
    • Poor aqueous solubility (<0.1 mg/mL) due to hydrophobic tert-butyl groups.
  • Stability:
    • Thermal: Decomposes at >150°C (TGA data).
    • Photochemical: Store under inert gas (N₂/Ar) to prevent oxidation of the phenol group.
  • pKa: ~10.5 (phenolic OH), determined via potentiometric titration .

Advanced: How can kinetic studies elucidate its antioxidant mechanism?

Answer:

  • DPPH assay: Monitor absorbance decay at 517 nm over time. Fit data to a second-order kinetic model (k₂ ~10³ M⁻¹s⁻¹).
  • Stopped-flow spectroscopy: Resolve rapid H-atom transfer steps (τ <1 ms) between the phenol group and radicals.
  • Computational modeling: Transition state analysis (at MP2/cc-pVTZ level) identifies rate-determining steps, such as H-abstraction from the phenolic OH .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.